N-Allyl vs. N-Methyl: 4.7-Fold Potency Gain in JAK2 Biochemical Assay
In a head-to-head JAK2 inhibition HTRF assay (10 µM ATP), 1-allyl-5-bromo-1H-benzo[d][1,2,3]triazole displayed an IC50 of 45 ± 3 nM, whereas the N‑methyl counterpart, 1‑methyl‑5‑bromo‑1H‑benzo[d][1,2,3]triazole, showed an IC50 of 210 ± 12 nM [1]. This translates to a 4.7‑fold potency advantage imparted exclusively by the allyl substituent, underscoring its critical role in binding pocket occupancy.
| Evidence Dimension | JAK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | 1-Methyl-5-bromo-1H-benzo[d][1,2,3]triazole, IC50 = 210 nM |
| Quantified Difference | 4.7-fold lower IC50 (target more potent) |
| Conditions | HTRF assay, 10 µM ATP, recombinant JAK2 kinase domain |
Why This Matters
Higher potency directly reduces the effective concentration needed in cellular assays, improving the therapeutic index and lowering off‑target risk.
- [1] Patel, R. et al., 'Structure-Activity Relationships of N-allylated Benzotriazoles as Potent JAK2 Inhibitors', Bioorg. Med. Chem. Lett., 2023, 85, 129012. View Source
